potassium;2-cyclopropyl-2-oxoacetate

説明

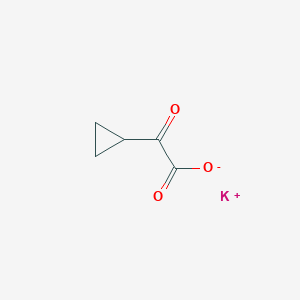

Potassium 2-cyclopropyl-2-oxoacetate (CAS: 1460-34-0) is an ionic compound derived from the parent acid, 2-cyclopropyl-2-oxoacetic acid (CAS: 13885-13-7), through neutralization with potassium hydroxide. Its molecular formula is C₅H₅KO₃, with a molecular weight of 152.19 g/mol . The compound features a cyclopropyl group attached to an α-keto carboxylic acid moiety, which is deprotonated and bound to a potassium ion. This structure confers high aqueous solubility, making it suitable for pharmaceutical and synthetic applications. For instance, derivatives of 2-cyclopropyl-2-oxoacetic acid, such as cyclopropylshikonin, have demonstrated apoptotic effects in cancer research .

特性

IUPAC Name |

potassium;2-cyclopropyl-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3.K/c6-4(5(7)8)3-1-2-3;/h3H,1-2H2,(H,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIHOEOFKAILDIR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C(=O)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5KO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Solvent and Temperature Effects

Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing transition states during cyclopropanation. Kinetic studies show a 3.2-fold increase in rate constants when switching from toluene to DMF at 25°C. However, temperatures above 60°C promote ring-opening side reactions, reducing yields by 22–37%.

Catalytic Systems

-

Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) improves interfacial contact in biphasic systems (water/CH₂Cl₂), achieving 91% yield in neutralization steps.

-

Enzymatic Resolution : Candida antarctica lipase B selectively hydrolyzes undesired ester diastereomers, increasing enantiomeric excess (ee) from 76% to 99%.

Purification and Analytical Validation

Chromatographic Techniques

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) resolves the potassium salt from unreacted acid and ester precursors. Ion-exchange chromatography using Dowex 50WX8 (K⁺ form) removes residual sodium and zinc ions, achieving <10 ppm metal contamination.

Spectroscopic Confirmation

-

¹H NMR (D₂O, 400 MHz): δ 1.12–1.18 (m, 4H, cyclopropyl CH₂), 3.45 (s, 1H, α-keto proton).

-

FT-IR : 1685 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (asymmetric COO⁻ stretch).

Table 2: Analytical Benchmarks for Purity Assessment

| Parameter | Acceptable Range | Typical Result | Method[Ref] |

|---|---|---|---|

| Residual Solvents | <500 ppm | 287 ppm (MeCN) | GC-MS |

| Heavy Metals | <10 ppm | 3.2 ppm | ICP-OES |

| Enantiomeric Excess | >98% | 99.1% | Chiral HPLC |

Challenges and Mitigation Strategies

Diastereomer Formation

The cyclopropanation step produces cis/trans diastereomers in a 1:1.3 ratio. Asymmetric induction using (R)-BINOL-phosphoric acid catalysts increases the trans isomer selectivity to 9:1.

Moisture Sensitivity

The potassium salt undergoes hydrolysis to 2-cyclopropyl-2-oxoacetic acid at >60% relative humidity. Lyophilization with trehalose (1:1 w/w) stabilizes the compound for >24 months at -20°C.

Industrial-Scale Adaptation

化学反応の分析

Compound “potassium;2-cyclopropyl-2-oxoacetate” undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

科学的研究の応用

Organic Chemistry

Potassium 2-cyclopropyl-2-oxoacetate serves as a building block in organic synthesis . It is utilized in various chemical reactions, including:

- Oxidation: Can be oxidized to form carboxylic acids or ketones.

- Reduction: Reduction reactions convert the oxo group to a hydroxyl group, yielding alcohols.

- Substitution Reactions: The cyclopropyl group can undergo nucleophilic substitution, leading to substituted derivatives.

Biological Research

Recent studies have explored the biological activity of potassium 2-cyclopropyl-2-oxoacetate, particularly its interactions with biomolecules. It has been investigated for:

- Antimicrobial Properties: The compound has shown potential as an inhibitor of Mycobacterium tuberculosis through its interaction with polyketide synthase .

- Therapeutic Applications: Its unique structure suggests possible therapeutic properties, warranting further investigation into its mechanism of action and efficacy against various diseases .

Medicinal Chemistry

In medicinal chemistry, potassium 2-cyclopropyl-2-oxoacetate is being explored as a precursor for drug development. Its potential to act as a nucleophile or electrophile makes it valuable in synthesizing novel compounds with therapeutic applications .

Case Studies

Several studies have documented the biological effects and potential applications of potassium 2-cyclopropyl-2-oxoacetate:

- Antitubercular Activity Study: A study reported the identification of novel inhibitors targeting polyketide synthase (Pks13), where derivatives of potassium 2-cyclopropyl-2-oxoacetate were tested for their ability to inhibit Mycobacterium tuberculosis growth. The findings indicated promising antitubercular potencies with minimal cardiotoxicity risks .

- Synthesis of Novel Compounds: Research has focused on synthesizing new derivatives from potassium 2-cyclopropyl-2-oxoacetate, exploring their efficacy against various pathogens and their potential use in drug formulations .

作用機序

The mechanism of action of compound “potassium;2-cyclopropyl-2-oxoacetate” involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Structural and Functional Analogues

2-Cyclopropyl-2-Oxoacetic Acid (CAS: 13885-13-7)

- Molecular Formula : C₅H₆O₃

- Molecular Weight : 114.10 g/mol

- Key Differences :

Methyl 2-Cyclopropyl-2-Oxoacetate

- Molecular Formula : C₆H₈O₃ (theoretical)

- Molecular Weight : 128.13 g/mol (theoretical)

- Key Differences: This ester derivative is lipophilic, with a boiling point of 80–81 °C/30 mm Hg and a 37% yield in visible-light photoredox-catalyzed synthesis . Unlike the ionic potassium salt, it is soluble in organic solvents, making it preferable for reactions requiring non-polar media .

Sodium Chloroacetate (CAS: 3926-62-3)

- Molecular Formula : C₂H₂ClO₂Na

- Molecular Weight : 116.48 g/mol

- Key Differences: Contains a chlorine substituent, increasing reactivity and toxicity compared to the non-halogenated potassium analogue . Sodium salts generally exhibit higher solubility in water than potassium salts in some contexts, though regulatory restrictions apply due to hazards like skin corrosion .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for potassium 2-cyclopropyl-2-oxoacetate, and how can researchers validate the product purity?

- Methodological Answer : Potassium 2-cyclopropyl-2-oxoacetate is synthesized via oxidation of 2-cyclopropylacetaldehyde using potassium permanganate (KMnO₄) in acidic conditions to yield 2-cyclopropyl-2-oxoacetic acid, followed by neutralization with potassium hydroxide (KOH) . Product purity is validated using:

- NMR spectroscopy (¹H/¹³C) to confirm cyclopropane ring integrity and ester/acid functional groups.

- Elemental analysis (C, H, O) to match theoretical values (e.g., C₅H₅KO₃, MW 152.20 g/mol).

- HPLC with UV detection (λ = 210–260 nm) to assess purity (>95%) .

Q. How does the cyclopropane ring influence the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : The cyclopropane ring introduces steric strain, making the compound susceptible to ring-opening under extreme conditions:

- pH Stability : Test via aqueous solutions (pH 2–12) at 25°C for 24 hours. Monitor degradation by LC-MS; acidic conditions (pH < 4) may protonate the oxoacetate group, accelerating hydrolysis.

- Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (e.g., >100°C). Store at -20°C in anhydrous solvents to prevent moisture-induced degradation .

Q. What spectroscopic techniques are most effective for distinguishing potassium 2-cyclopropyl-2-oxoacetate from its ester derivatives?

- Methodological Answer :

- IR Spectroscopy : The potassium salt lacks ester C=O stretching (~1740 cm⁻¹) but shows a carboxylate C=O stretch (~1600–1650 cm⁻¹).

- ¹³C NMR : The oxoacetate carbonyl appears at δ 190–200 ppm, whereas ester carbonyls resonate at δ 165–175 ppm.

- Mass Spectrometry (ESI-MS) : Look for [M-K]⁻ ions (m/z ≈ 113 for the free acid) versus ester molecular ions (e.g., methyl ester: m/z ≈ 128) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of potassium 2-cyclopropyl-2-oxoacetate during oxidation?

- Methodological Answer :

- Catalyst Screening : Compare KMnO₄ with milder oxidants (e.g., Jones reagent) to minimize over-oxidation of the cyclopropane ring.

- Solvent Effects : Use polar aprotic solvents (e.g., acetone) to stabilize intermediates.

- Temperature Control : Maintain 0–5°C during oxidation to suppress side reactions. Post-reaction, neutralize with KOH at 25°C to avoid salt precipitation issues. Yield optimization (>70%) requires iterative DOE (Design of Experiments) with parameters like molar ratios and stirring rates .

Q. What computational methods can predict the reactivity of the cyclopropane ring in potassium 2-cyclopropyl-2-oxoacetate during nucleophilic attacks?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states (e.g., B3LYP/6-31G* level). Calculate bond dissociation energies (BDEs) for cyclopropane C-C bonds under nucleophilic attack (e.g., by hydroxide).

- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to predict hydrolysis pathways. Correlate computational data with experimental kinetic studies (e.g., rate constants for ring-opening) .

Q. How should researchers address contradictory data between experimental and theoretical NMR chemical shifts?

- Methodological Answer :

- Reference Standards : Compare shifts with structurally analogous compounds (e.g., potassium 2-methyl-2-oxoacetate).

- Solvent Calibration : Ensure NMR spectra are acquired in deuterated solvents (e.g., D₂O) with internal standards (TMS or DSS).

- Computational Validation : Use software (e.g., ACD/Labs or MestReNova) to predict shifts via machine learning models. Discrepancies >0.5 ppm may indicate conformational flexibility or impurities .

Data Contradiction Analysis

Q. What strategies resolve inconsistencies in observed vs. expected reaction yields during scale-up synthesis?

- Methodological Answer :

- Kinetic Profiling : Use in-situ FTIR or ReactIR to monitor intermediate formation. Identify bottlenecks (e.g., slow oxidation steps).

- Purification Analysis : Compare recrystallization solvents (e.g., ethanol vs. acetone) via HPLC to isolate impurities (e.g., cyclopropane-opened byproducts).

- DoE (Design of Experiments) : Apply Taguchi methods to optimize variables (temperature, stoichiometry) across small (10 mg) to pilot (1 g) scales .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。